3,5-Bis(trimethylsilyl)phenylboronic Acid
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Overview
Description
3,5-Bis(trimethylsilyl)phenylboronic Acid is an organoboron compound with the molecular formula C15H27BO2Si2. It is a derivative of phenylboronic acid where the phenyl ring is substituted with two trimethylsilyl groups at the 3 and 5 positions. This compound is known for its utility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Bis(trimethylsilyl)phenylboronic Acid typically involves the borylation of 3,5-bis(trimethylsilyl)phenyl halides. One common method is the reaction of 3,5-bis(trimethylsilyl)phenyl bromide with a boron source such as bis(pinacolato)diboron in the presence of a palladium catalyst and a base. The reaction is usually carried out under an inert atmosphere at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale syntheses but are optimized for larger scales. This includes the use of continuous flow reactors to improve reaction efficiency and yield. The reaction conditions are carefully controlled to ensure the purity and consistency of the product.
Chemical Reactions Analysis
Types of Reactions
3,5-Bis(trimethylsilyl)phenylboronic Acid primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction involves the formation of carbon-carbon bonds between the boronic acid and an aryl or vinyl halide in the presence of a palladium catalyst .
Common Reagents and Conditions
Reagents: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol).
Conditions: Reactions are typically carried out under an inert atmosphere (e.g., nitrogen or argon) at temperatures ranging from 50°C to 100°C.
Major Products
The major products of these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Scientific Research Applications
3,5-Bis(trimethylsilyl)phenylboronic Acid has several applications in scientific research:
Chemistry: Used as a reagent in Suzuki-Miyaura cross-coupling reactions to synthesize biaryl compounds.
Biology: Employed in the synthesis of biologically active molecules, including potential drug candidates.
Medicine: Utilized in the development of new pharmaceuticals, particularly those targeting specific biological pathways.
Mechanism of Action
The mechanism of action of 3,5-Bis(trimethylsilyl)phenylboronic Acid in Suzuki-Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl halide, forming a palladium-aryl complex.
Transmetalation: The boronic acid transfers its aryl group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the biaryl product and regenerating the palladium catalyst.
Comparison with Similar Compounds
Similar Compounds
3,5-Bis(trifluoromethyl)phenylboronic Acid: Another derivative of phenylboronic acid with trifluoromethyl groups instead of trimethylsilyl groups.
3-(Trimethylsilyl)phenylboronic Acid: A related compound with only one trimethylsilyl group.
Uniqueness
3,5-Bis(trimethylsilyl)phenylboronic Acid is unique due to the presence of two trimethylsilyl groups, which can influence its reactivity and stability in cross-coupling reactions. The trimethylsilyl groups can provide steric protection and affect the electronic properties of the phenyl ring, making this compound particularly useful in specific synthetic applications .
Properties
Molecular Formula |
C12H23BO2Si2 |
---|---|
Molecular Weight |
266.29 g/mol |
IUPAC Name |
[3,5-bis(trimethylsilyl)phenyl]boronic acid |
InChI |
InChI=1S/C12H23BO2Si2/c1-16(2,3)11-7-10(13(14)15)8-12(9-11)17(4,5)6/h7-9,14-15H,1-6H3 |
InChI Key |
SEMVANVTFVIOIL-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=CC(=C1)[Si](C)(C)C)[Si](C)(C)C)(O)O |
Origin of Product |
United States |
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